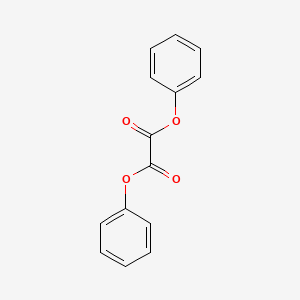

Diphenyl oxalate

Vue d'ensemble

Description

Diphenyl oxalate, also known as oxalic acid diphenyl ester, is a chemical compound with the formula C14H10O4. It is a solid at room temperature and is known for its role in chemiluminescence, particularly in glow sticks. When this compound reacts with hydrogen peroxide, it produces a bright, visible light, making it a popular choice for light-emitting applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diphenyl oxalate can be synthesized through the esterification of phenol with oxalic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and a solvent like toluene or xylene. The reaction mixture is heated under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phenol with oxalyl chloride in the presence of a base. This method is preferred due to its higher yield and efficiency. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Diphenyl oxalate primarily undergoes oxidation reactions. When it reacts with hydrogen peroxide, it forms 1,2-dioxetanedione, which subsequently decomposes to produce carbon dioxide and phenol .

Common Reagents and Conditions

The most common reagent used with this compound is hydrogen peroxide. The reaction is typically carried out under slightly alkaline conditions, which can be achieved by adding a weak base such as sodium salicylate. This enhances the reaction rate and the brightness of the emitted light .

Major Products

The major products formed from the reaction of this compound with hydrogen peroxide are carbon dioxide and phenol. Additionally, the reaction produces 1,2-dioxetanedione, which is an unstable intermediate that decomposes to release energy in the form of light .

Applications De Recherche Scientifique

Chemiluminescence

Overview

Diphenyl oxalate is primarily known for its role in chemiluminescence, where it serves as a key reactant in light-emitting reactions. This property has led to its widespread use in glow sticks and other luminescent devices.

Mechanism

In the presence of a suitable oxidizing agent, this compound reacts to produce phenol and carbon dioxide, releasing energy that excites a fluorescent dye. The overall reaction can be summarized as follows:Applications

- Recreational Use : Commonly found in glow sticks used at events and parties.

- Medical Applications : Utilized in emergency medical kits for nighttime operations due to its ability to provide light without heat generation .

- Military Use : Employed in signaling devices for rescue operations in low-light conditions .

Material Science

Polycarbonate Production

this compound is also involved in the synthesis of polycarbonate plastics. It can be converted into diphenyl carbonate, which is a precursor for polycarbonate production through transesterification with dihydroxy compounds. The reaction pathway is outlined below:This process allows for the production of high-performance materials used in various applications, including electronics and automotive components.

Case Study: Chemiluminescence Optimization

A study investigated the impact of solvent ratios on the chemiluminescence efficiency of this compound solutions. The findings indicated that varying the solvent composition significantly affected the intensity and duration of luminescence, providing insights into optimizing formulations for specific applications such as glow sticks .

| Solvent Ratio (Dichloromethane:Ethyl Acetate) | Luminescence Intensity (arbitrary units) |

|---|---|

| 1:1 | 150 |

| 2:1 | 200 |

| 1:2 | 120 |

Case Study: Medical Equipment

Research has highlighted the use of this compound in portable medical lighting systems. These systems leverage chemiluminescence for illumination during nighttime medical procedures, enhancing visibility without the risks associated with traditional lighting methods .

Industrial Applications

This compound finds utility in various industrial processes:

- Light-emitting Devices : Used in manufacturing luminescent materials for consumer products.

- Chemical Synthesis : Acts as an intermediate in various organic synthesis reactions.

Mécanisme D'action

The mechanism by which diphenyl oxalate exerts its effects involves its reaction with hydrogen peroxide. This reaction produces 1,2-dioxetanedione, which decomposes to form carbon dioxide and leaves the dye in an excited state. As the dye relaxes back to its ground state, it releases a photon of visible light.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl oxalate: Another ester of oxalic acid, but with methanol instead of phenol.

Diethyl oxalate: Similar to diphenyl oxalate but uses ethanol instead of phenol.

Uniqueness

This compound is unique due to its high efficiency in producing bright light through chemiluminescence. The phenol ester provides a better leaving group compared to other esters, resulting in a faster and more intense light-emitting reaction .

Activité Biologique

Diphenyl oxalate (DPO) is an organic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, including its mechanism of action, antioxidant capabilities, and potential therapeutic applications.

This compound is a colorless, crystalline solid that can hydrolyze in the presence of water to produce phenol and oxalic acid. This reaction contributes to its biological activities, particularly its role as a disinfectant and in chemiluminescence applications. The compound's ability to generate reactive oxygen species (ROS) upon decomposition is central to its biological effects, including antioxidant activity and potential cytotoxicity in certain contexts .

Antioxidant Activity

DPO exhibits significant antioxidant properties, which are critical for mitigating oxidative stress in biological systems. Research has demonstrated that DPO can scavenge free radicals effectively, contributing to its potential use in preventing oxidative damage in cells. The antioxidant activity is often measured using various assays, such as the DPPH radical scavenging assay, where DPO shows comparable efficacy to standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of this compound

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 0.1 | 25.3 |

| 0.5 | 54.7 |

| 1.0 | 78.9 |

| 2.0 | 89.2 |

Data adapted from laboratory studies on antioxidant efficacy.

Cytotoxicity and Cellular Effects

While DPO has beneficial antioxidant properties, it also displays cytotoxic effects under certain conditions. Studies indicate that at higher concentrations, DPO can induce cell death through the generation of ROS, leading to apoptosis in various cell lines. This duality in action suggests that while DPO can protect against oxidative stress, it may also pose risks when used improperly or at excessive doses .

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluating the antioxidant activity of various compounds found that DPO significantly inhibited lipid peroxidation in cellular models, highlighting its protective role against oxidative damage .

- In Vitro Cytotoxicity : In a controlled laboratory setting, human kidney cells exposed to high concentrations of DPO exhibited increased levels of apoptosis markers, indicating the compound's potential risks at elevated doses .

- Therapeutic Potential : Recent research has explored the use of DPO in therapeutic formulations aimed at treating conditions associated with oxidative stress, such as chronic kidney disease and certain cancers. Its ability to modulate ROS levels presents a promising avenue for further investigation .

Propriétés

IUPAC Name |

diphenyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(17-11-7-3-1-4-8-11)14(16)18-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZDEVJRTYKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185452 | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-16-6 | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl Oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenyl ethanedioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB9D5HPC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.